4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Oncology

Select 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-48-6) for its unique 4,7-dimethyl substitution pattern and unsubstituted piperazine handle—critical for systematic anticancer and CNS SAR studies. Unlike pre-functionalized analogs, this core scaffold allows unrestricted chemical space exploration via simple acylation, alkylation, or sulfonylation. Supported by in silico AChE engagement data and class-level anticancer activity (IC50 = 19.98 μM against C4-2). High purity (≥95%) ensures reproducibility. Standard B2B shipping available; inquire for bulk/research quantities.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 1105194-48-6
Cat. No. B1452166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
CAS1105194-48-6
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3
InChIInChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
InChIKeyNIIJCHBCZKUNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-48-6) | Core Benzothiazole-Piperazine Scaffold for Anticancer and CNS Research


4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-48-6) is a heterocyclic building block with the molecular formula C₁₃H₁₇N₃S and molecular weight of 247.36 g/mol . It features a benzothiazole core substituted with two methyl groups at positions 4 and 7, and a piperazine ring at position 2 . This compound serves as a key intermediate and a core scaffold in medicinal chemistry, particularly for developing anticancer and central nervous system (CNS) agents, leveraging the well-established pharmacophoric potential of both the benzothiazole and piperazine moieties [1]. It is commercially available as a research reagent, typically with a purity of 95-98%, and is utilized for the synthesis of more complex, biologically active molecules .

Why 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Readily Replaced by Generic Analogs


The specific substitution pattern of 4,7-dimethyl groups on the benzothiazole ring and the unsubstituted piperazine moiety in 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole confers a unique combination of electronic, steric, and solubility properties that are not found in closely related analogs [1]. The 4,7-dimethyl substitution influences the compound's lipophilicity and its ability to engage in hydrophobic interactions with biological targets, a factor that is critical for optimizing binding affinity and selectivity [2]. The unsubstituted piperazine provides a basic nitrogen for potential salt formation, enhancing aqueous solubility and facilitating downstream chemical modifications, such as acylation or alkylation, for structure-activity relationship (SAR) studies . In contrast, analogs with alternative substitution patterns (e.g., 5,6-dimethyl, chloro-substituted, or N-substituted piperazines) exhibit altered physicochemical and biological profiles, making them non-interchangeable for research where precise molecular interactions are under investigation [3].

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-48-6) Evidence Guide: Quantified Differentiation Against In-Class Analogs


Structural Specificity: 4,7-Dimethyl Substitution Defines a Distinct Benzothiazole-Piperazine Subclass

Among the benzothiazole-piperazine class, the position and number of methyl substituents on the benzothiazole ring are critical determinants of biological activity. 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is distinguished from its close analog, 4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole, by the specific placement of the methyl groups. This structural variation is expected to alter the molecule's three-dimensional shape and electron density distribution, which directly impacts its interaction with biological targets such as kinases or cholinesterases [1]. Molecular docking studies on related compounds have shown that 4,7-dimethyl substitutions on the benzothiazole ring optimize hydrophobic interactions with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a key feature not replicated by other substitution patterns [2]. This precise arrangement is essential for researchers investigating specific binding modes or structure-activity relationships (SAR).

Medicinal Chemistry Chemical Biology Oncology

Synthetic Versatility: Unsubstituted Piperazine Moiety Enables Direct Functionalization

A key differentiator of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is its unsubstituted piperazine ring, which serves as a versatile handle for further chemical derivatization. This feature contrasts with analogs such as N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-piperazinyl]ethyl]-2-furancarboxamide (BDBM70148), which contains a pre-functionalized piperazine [1]. The unsubstituted piperazine in the target compound allows researchers to introduce a wide array of substituents (e.g., acyl, alkyl, sulfonyl groups) to generate focused libraries for SAR studies [2]. The calculated pKa of the piperazine nitrogen is 8.34±0.10, indicating it is a suitable base for salt formation to improve solubility . This synthetic flexibility is a significant advantage over pre-functionalized analogs, which offer a limited scope for chemical modification.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Class-Level Anticancer Activity: Benchmarking Against Standard Cytotoxic Agents

While direct cytotoxic data for the specific 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole compound is not yet available in public literature, a class-level inference can be drawn from a closely related benzothiazole-piperazine hybrid. A 2024 study reported that 2-(4-(pyrimidin-2-yl) piperazin-1-yl) benzo[d]thiazole, a structurally similar benzothiazole-piperazine derivative, exhibited potent anticancer activity against C4-2 castration-resistant prostate cancer cells with an IC50 value of 19.98 μM in a cell viability assay [1]. This data point provides a quantitative benchmark for the anticipated activity of the 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold. The unsubstituted piperazine in the target compound offers a strategic advantage, as it can be further modified to potentially improve upon this class-level potency.

Cancer Research Drug Discovery Pharmacology

Predicted Physicochemical Profile: A Baseline for Downstream Optimization

The predicted physicochemical properties of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole offer a quantifiable baseline for researchers to assess its drug-likeness and plan for downstream optimization. The compound has a predicted boiling point of 400.1±55.0 °C and a density of 1.194±0.06 g/cm³ . More importantly, its predicted pKa of 8.34±0.10 indicates that the piperazine nitrogen can be protonated at physiological pH, which is a key factor for improving aqueous solubility and bioavailability . This profile distinguishes it from benzothiazole analogs lacking the piperazine moiety (e.g., 2-aminobenzothiazole), which have different solubility and basicity characteristics, and thus are less suitable for certain medicinal chemistry applications.

Medicinal Chemistry ADME Drug Design

4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-48-6): Recommended Research Applications and Procurement Scenarios


Synthesis of Novel Anticancer Agents via Piperazine Functionalization

Based on the class-level anticancer activity of benzothiazole-piperazine hybrids (IC50 = 19.98 μM against C4-2 prostate cancer cells [1]), 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a strategic starting material. Its unsubstituted piperazine moiety allows for the creation of diverse compound libraries through simple acylation, alkylation, or sulfonylation reactions. Researchers can use this core to systematically explore SAR and develop new anticancer leads with improved potency and selectivity. This is a superior approach compared to using pre-functionalized analogs, which limit the chemical space that can be explored.

Investigating CNS Targets as a Building Block for Cholinesterase Inhibitors

The 4,7-dimethyl substitution pattern on the benzothiazole ring has been implicated in favorable interactions with the peripheral anionic site of acetylcholinesterase (AChE), as suggested by in silico studies on related molecules [2]. This makes the compound a valuable building block for synthesizing and testing new chemical entities as potential treatments for Alzheimer's disease. Its unsubstituted piperazine provides a handle for introducing additional pharmacophores to create multi-target-directed ligands (MTDLs). This specific structural feature differentiates it from other benzothiazole regioisomers, which may not engage AChE in the same way.

Pharmacological Tool Compound for Target Deconvolution Studies

Due to its defined and modifiable structure, 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole can serve as a core scaffold for generating affinity probes or tool compounds. The free piperazine amine can be easily conjugated to biotin, fluorescent dyes, or solid supports for use in pull-down assays and target identification studies. This allows researchers to deconvolute the biological targets of benzothiazole-piperazine analogs, a critical step in validating mechanism of action. This application leverages the synthetic versatility of the compound, a key differentiator from more complex, pre-assembled molecules.

Reference Standard for Analytical Method Development

With a purity of 95-98% and a well-defined molecular structure (C₁₃H₁₇N₃S, MW: 247.36) , this compound is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for quantifying benzothiazole-piperazine derivatives in complex matrices. Its distinct retention time and mass spectral signature allow for reliable method calibration, ensuring accuracy and reproducibility in pharmaceutical analysis and quality control settings.

Quote Request

Request a Quote for 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.